

Commercial Availability and Synthetic Protocols of 4-(3-Methylphenyl)benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-(3-Methylphenyl)benzaldehyde

Cat. No.: B1334187

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **4-(3-Methylphenyl)benzaldehyde** (CAS No. 400744-83-4), a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. Furthermore, a detailed experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction is presented, along with illustrative diagrams to clarify the reaction pathway and experimental workflow.

Commercial Availability

4-(3-Methylphenyl)benzaldehyde, also known as 3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde, is available from a number of chemical suppliers. While specific quantitative data such as purity, available quantities, and pricing are subject to change and should be confirmed directly with the suppliers, the following table summarizes known vendors of this compound.

Supplier	Website	Notes
2a biotech	--INVALID-LINK--	Lists the product under catalog number 2A-9084051.[1]
Santa Cruz Biotechnology	--INVALID-LINK--	Lists the compound and its CAS number.[2]
AK Scientific, Inc.	--INVALID-LINK--	Listed as a supplier for 3'-Methyl[1,1'-biphenyl]-4-carbaldehyde.[3]
ChemScene	--INVALID-LINK--	Provides the chemical structure, formula, and molecular weight.
Xiamen Equation Chemical Co., Ltd.	--INVALID-LINK--	Lists the product with its CAS number.[4]
Bide Pharmatech Ltd.	Not available	Mentioned as a supplier by ChemicalBook.
Bellen Chemistry Co., Ltd.	Not available	Mentioned as a supplier by ChemicalBook.
Nanjing YakeLun Pharmaceutical Co., Ltd.	Not available	Mentioned as a supplier by ChemicalBook.
Cochemical Ltd.	Not available	Mentioned as a supplier by ChemicalBook.

Note: Researchers are advised to contact the suppliers directly to obtain the most current information on product specifications, availability, and pricing.

Synthesis of 4-(3-Methylphenyl)benzaldehyde via Suzuki-Miyaura Cross-Coupling

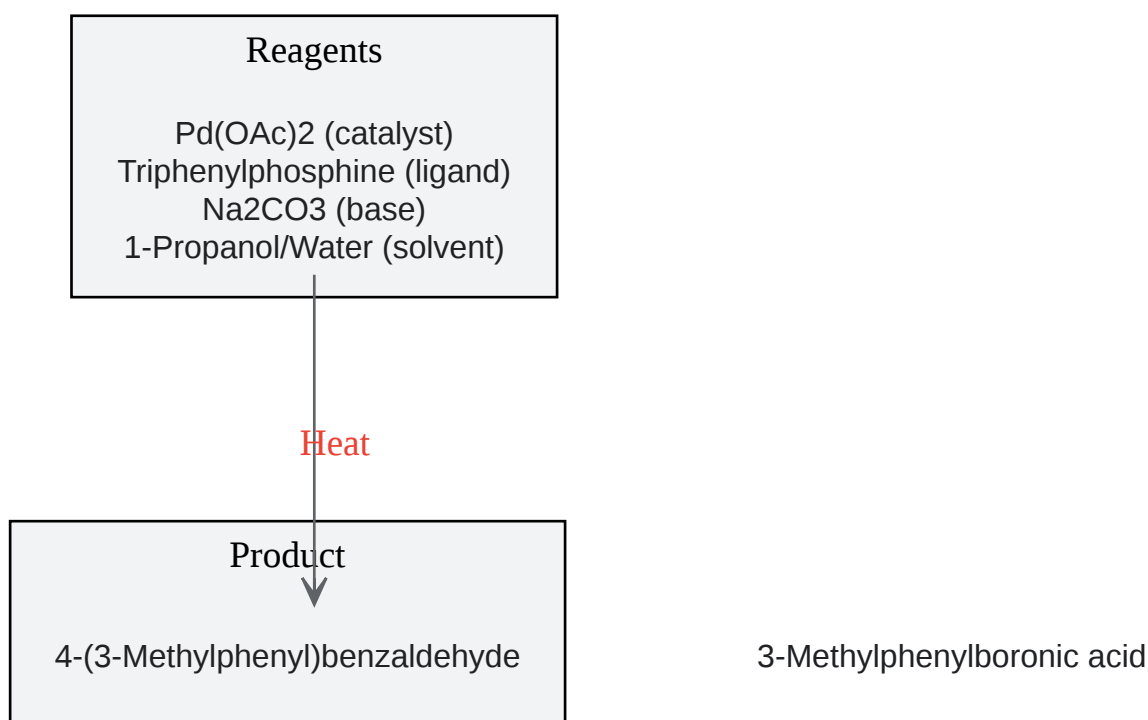
The synthesis of **4-(3-Methylphenyl)benzaldehyde** can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds to create biaryl compounds.[5][6] The reaction involves

the coupling of an aryl halide (4-bromobenzaldehyde) with an arylboronic acid (3-methylphenylboronic acid) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Reaction Scheme

4-Bromobenzaldehyde

+



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Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of **4-(3-Methylphenyl)benzaldehyde**.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling.^[7]

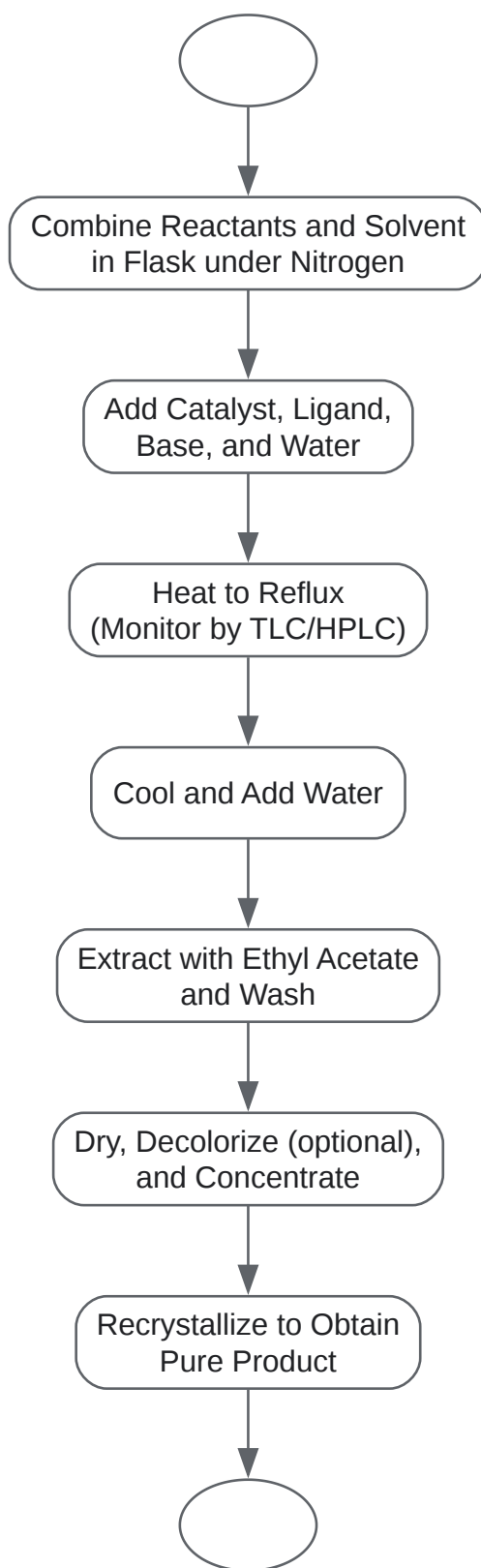
Materials:

- 4-Bromobenzaldehyde
- 3-Methylphenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Sodium carbonate (Na_2CO_3)
- 1-Propanol
- Deionized water
- Ethyl acetate
- Hexanes
- Saturated brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Activated carbon (e.g., Darco G-60)
- Nitrogen gas
- Round-bottom flask
- Condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, combine 4-bromobenzaldehyde (1.0 eq), 3-methylphenylboronic acid (1.05 eq), and 1-propanol. Purge the flask with nitrogen gas.
- **Reagent Addition:** Stir the mixture at room temperature for approximately 30 minutes until the solids dissolve. To the resulting solution, add palladium(II) acetate (0.003 eq), triphenylphosphine (0.009 eq), a 2 M aqueous solution of sodium carbonate (1.20 eq), and deionized water.
- **Reaction:** Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A color change from yellow to dark red or black is often indicative of reaction completion.^[7]
- **Work-up:** Once the reaction is complete (typically after 45-60 minutes at reflux), remove the heat source and add deionized water to the hot mixture.^[7] Allow the mixture to cool to room temperature while stirring.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the organic layer and wash it sequentially with a 5% aqueous sodium bicarbonate solution and saturated brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate. For decolorization, the solution can be treated with activated carbon, followed by filtration.
- **Isolation:** Concentrate the organic solution under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization from a suitable solvent system, such as hexanes, to yield the final product as pale yellow crystals.^[7]

Experimental Workflow



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Caption: General experimental workflow for the synthesis of **4-(3-Methylphenyl)benzaldehyde**.

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